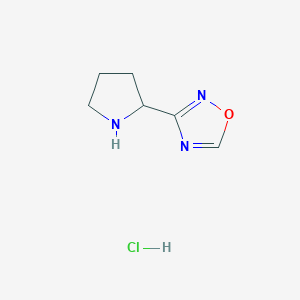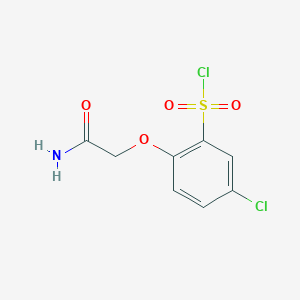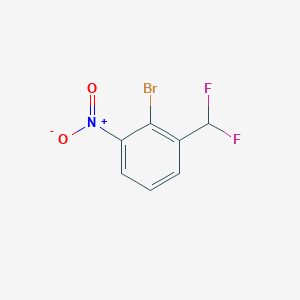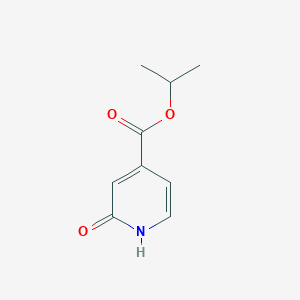![molecular formula C9H16ClN B1377211 4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride CAS No. 1269456-02-1](/img/structure/B1377211.png)
4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride is a complex organic compound with a unique tricyclic structure. It is known for its stability and potential applications in various fields, including medicinal chemistry and material science. The compound’s structure features a nitrogen atom integrated into a tricyclic framework, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions to form the tricyclic core. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like water or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity starting materials to minimize impurities
Reaction Control: Automated systems to monitor and control reaction parameters
Purification: Techniques such as recrystallization or chromatography to isolate the pure compound
Chemical Reactions Analysis
Types of Reactions
4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups
Reduction: Formation of reduced derivatives with hydrogenated functional groups
Substitution: Formation of substituted derivatives with various alkyl or aryl groups
Scientific Research Applications
4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and ion channels
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation
Comparison with Similar Compounds
4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride can be compared with other tricyclic compounds, such as:
4-Azatricyclo[5.2.1.0,2,6]decane: The non-hydrochloride form, which has different solubility and reactivity.
4-Azatricyclo[5.2.1.0,2,6]decane sulfate: Another salt form with distinct chemical properties.
4-Azatricyclo[5.2.1.0,2,6]decane nitrate:
The uniqueness of this compound lies in its specific tricyclic structure and the presence of the hydrochloride group, which enhances its solubility and stability in aqueous solutions.
Properties
IUPAC Name |
4-azatricyclo[5.2.1.02,6]decane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-7-3-6(1)8-4-10-5-9(7)8;/h6-10H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNBWKCSAOQKIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269456-02-1 |
Source


|
| Record name | 4-azatricyclo[5.2.1.0,2,6]decane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
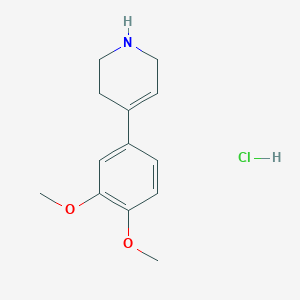
amino}propanoic acid hydrochloride](/img/structure/B1377129.png)
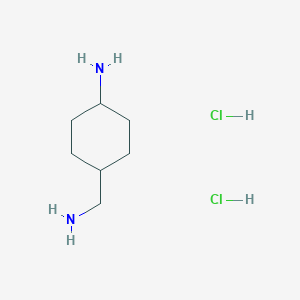
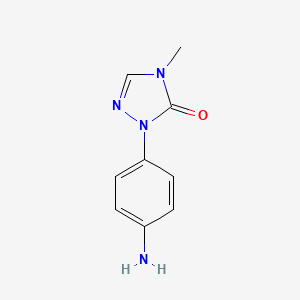
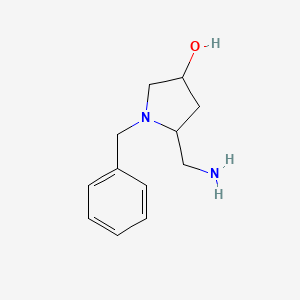

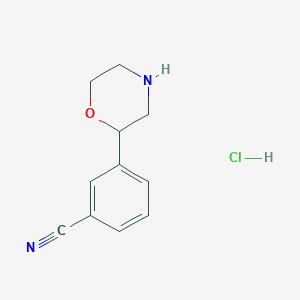

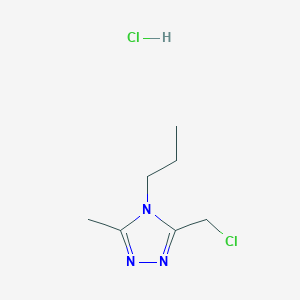
![2-[(2-Aminoethyl)(methyl)amino]acetic acid dihydrochloride](/img/structure/B1377141.png)
